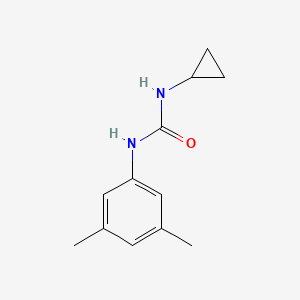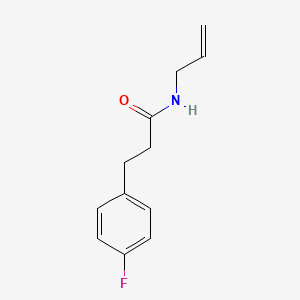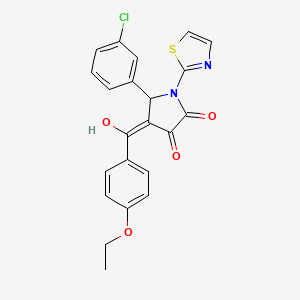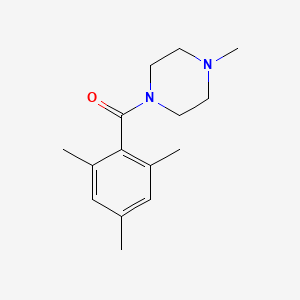
N-cyclopropyl-N'-(3,5-dimethylphenyl)urea
概要
説明
N-cyclopropyl-N'-(3,5-dimethylphenyl)urea, also known as CPDU, is a chemical compound that has gained attention in the scientific community due to its potential as a tool for studying the functions of certain proteins. CPDU is a small molecule that can be synthesized in the laboratory and has been found to have specific biochemical and physiological effects on cells. In
作用機序
The mechanism of action of N-cyclopropyl-N'-(3,5-dimethylphenyl)urea involves its binding to the protein BRD4. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. This compound binds to the bromodomain of BRD4, preventing it from interacting with other proteins and altering the expression of specific genes.
Biochemical and Physiological Effects:
This compound has been found to have specific biochemical and physiological effects on cells. In addition to its inhibition of BRD4, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the growth of certain cancer cell lines and to enhance the effectiveness of chemotherapy drugs.
実験室実験の利点と制限
N-cyclopropyl-N'-(3,5-dimethylphenyl)urea has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for use in experiments. This compound also has specific biochemical and physiological effects that can be studied in cells and animals. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for research on N-cyclopropyl-N'-(3,5-dimethylphenyl)urea. One area of interest is the development of more potent and selective inhibitors of BRD4. Another area of interest is the exploration of this compound's potential as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in basic and clinical research.
In conclusion, this compound, or this compound, is a small molecule that has gained attention in the scientific community for its potential as a tool for studying the functions of certain proteins. This compound can be synthesized in the laboratory and has specific biochemical and physiological effects on cells. While this compound has several advantages for use in laboratory experiments, it also has limitations and requires further research to fully understand its potential applications.
科学的研究の応用
N-cyclopropyl-N'-(3,5-dimethylphenyl)urea has been found to have potential as a tool for studying the functions of certain proteins, particularly those involved in the regulation of gene expression. This compound has been shown to inhibit the activity of a protein called BRD4, which plays a key role in the regulation of gene expression. By inhibiting BRD4, this compound can alter the expression of specific genes and potentially provide insights into their functions.
特性
IUPAC Name |
1-cyclopropyl-3-(3,5-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-5-9(2)7-11(6-8)14-12(15)13-10-3-4-10/h5-7,10H,3-4H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYYPSSQCDYKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-azepan-1-yl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl)carbonyl]cyclopropanecarboxamide](/img/structure/B5264704.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5264710.png)
![allyl 2-(2-furylmethylene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5264716.png)
![4-methoxy-4-phenyl-1-[2-(3-pyrrolidinyl)benzoyl]piperidine hydrochloride](/img/structure/B5264720.png)


![ethyl 5-methyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5264759.png)

![N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5264771.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B5264781.png)
![(1R*,3S*,4S*)-3-hydroxy-N,4,7,7-tetramethyl-N-[3-(1H-pyrazol-1-yl)propyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5264789.png)
![N-(3-chloro-4-methoxyphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5264796.png)
![4-(2,4,5-trimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5264798.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(2-furylmethyl)piperidine-3-carboxamide](/img/structure/B5264801.png)
